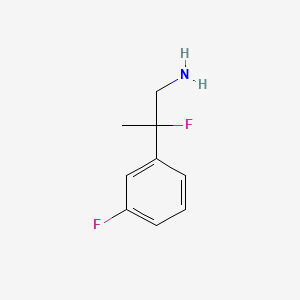

2-Fluoro-2-(3-fluorophenyl)propan-1-amine

Descripción

Propiedades

IUPAC Name |

2-fluoro-2-(3-fluorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZQFGGOTZWQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC(=CC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds are known to interact with the human dopamine reuptake transporter

Mode of Action

It is known that similar compounds can cause free radical reactions. In these reactions, a hydrogen atom is removed from the compound, resulting in the formation of a radical. This radical can then participate in further reactions.

Biochemical Pathways

Similar compounds are known to affect the dopamine reuptake pathway

Pharmacokinetics

The replacement of a hydrogen atom with a fluorine atom in certain compounds is known to facilitate passage through the blood–brain barrier

Result of Action

Actividad Biológica

2-Fluoro-2-(3-fluorophenyl)propan-1-amine is a fluorinated derivative of phenylpropanolamine, a compound known for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a propanamine backbone with fluorine substitutions that enhance its lipophilicity and stability. The presence of fluorine atoms is significant as they can influence the compound's interaction with biological targets.

Target Interactions

Research indicates that this compound interacts with various receptors and enzymes within the body. The fluorinated phenyl group enhances hydrophobic interactions, which may facilitate binding to target proteins. The amino group can form hydrogen bonds with active site residues, modulating enzyme activity and receptor functions.

Biochemical Pathways

The compound is believed to influence several biochemical pathways, including those related to neurotransmission and metabolic processes. Its action can lead to changes in cellular signaling and gene expression, impacting physiological states.

Pharmacological Effects

Studies have demonstrated that this compound exhibits various pharmacological effects:

- Antidepressant Activity : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models.

- Anti-inflammatory Effects : It has shown potential in modulating inflammatory responses, possibly through inhibition of specific signaling pathways.

- Cytotoxicity : In vitro studies indicate that it can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in oncology.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-3-(4-fluorophenyl)propan-1-ol | Different fluorine position | Moderate antibacterial activity |

| 2-Amino-3-(4-chlorophenyl)propan-1-ol | Chlorine instead of fluorine | Lower antiproliferative effects |

| 2-Amino-3-(4-bromophenyl)propan-1-ol | Bromine substitution | Reduced enzyme modulation capabilities |

The presence of fluorine in this compound significantly enhances its stability and biological activity compared to its analogs.

In Vivo Studies

In one study, the administration of this compound in a rodent model demonstrated significant behavioral changes consistent with antidepressant effects. The compound was administered at varying doses, revealing a dose-dependent response in behavioral assays.

Cell Line Studies

Another study evaluated the cytotoxic effects of the compound on human cancer cell lines. Results indicated that treatment with this compound resulted in a marked decrease in cell viability, suggesting its potential as an anticancer agent.

Comparación Con Compuestos Similares

Key Findings and Trends

Fluorine Positioning : Fluorine at the phenyl meta position (as in the target compound) balances electronic effects and steric bulk, whereas ortho-fluorine (e.g., 2-(2-fluorophenyl)propan-2-amine) increases steric hindrance, reducing receptor binding .

Heterocyclic Additions : Pyrimidine or triazole moieties enhance target specificity but may compromise bioavailability due to increased polarity .

Chloro vs. Fluoro : Chlorine substituents improve lipophilicity but raise toxicity concerns, limiting therapeutic utility compared to fluorine .

Biological Activity : Amine derivatives with extended aromatic systems (e.g., thiadiazoles) show superior anticancer activity, while simpler fluorinated amines are prioritized for CNS applications due to smaller size .

Métodos De Preparación

Reductive Amination Starting from 3-Fluorophenylpropionic Acid Derivatives

A widely documented approach involves the conversion of 3-fluorophenylpropionic acid to the corresponding alcohol, followed by oxidation to an aldehyde, and subsequent reductive amination to yield the target amine.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Reduction of 3-fluorophenylpropionic acid to 3-fluorophenylpropanol | Commonly using LiAlH4 or similar hydride reagents | High yield, mild conditions |

| 2 | Oxidation of alcohol to aldehyde | Swern oxidation or PCC (Pyridinium chlorochromate) | Sensitive aldehyde formed |

| 3 | Reductive amination with ammonia or amine source | Sodium triacetoxyborohydride in CHCl3/MeOH, acetic acid catalyst, room temperature | Provides 2-Fluoro-2-(3-fluorophenyl)propan-1-amine after workup |

This sequence was reported in detail in medicinal chemistry literature, where the aldehyde intermediate was reacted with amine 29 (a specific amine precursor), followed by reduction with sodium triacetoxyborohydride to afford the desired amine with good purity after chromatographic purification.

Fluorination via Halogenation and Nucleophilic Substitution

Alternative methods involve halogenation of the alpha carbon of the propan-1-amine derivative followed by substitution with fluoride ion to introduce the fluorine atom at the alpha position.

- Starting from 3-fluorophenylpropylamine, alpha-halogenation (e.g., bromination) is performed under controlled conditions.

- Subsequent nucleophilic substitution with fluoride sources (e.g., KF or CsF) replaces the halogen with fluorine.

This method requires careful control of reaction conditions to avoid side reactions and ensure selective fluorination.

One-Pot or Multi-Step Synthesis Using Fluorinated Precursors

Some patented methods describe one-pot or stepwise reactions starting from fluorinated quinazoline or phenyl derivatives, involving:

- Reaction of fluorinated aromatic amines with activated quinazoline derivatives

- Hydrogenation steps using catalysts such as Raney nickel

- Subsequent purification and crystallization to isolate fluorinated amine compounds

Although these methods are more complex and tailored to related fluorinated amine compounds, the principles can be adapted for this compound synthesis.

Research Findings and Optimization

- Purification: The target compound is often isolated as dihydrochloride salts to enhance crystallinity and purity, facilitating purification by recrystallization or preparative HPLC.

- Reaction Yields: Reductive amination routes typically yield moderate to high product amounts (60-85%), depending on the purity of intermediates and reaction conditions.

- Reaction Conditions: Mild temperatures (0–25 °C) and controlled addition of reagents (e.g., dropwise addition of aldehyde or amine) improve selectivity and reduce byproducts.

- Catalysts and Reagents: Sodium triacetoxyborohydride is preferred for reductive amination due to its selectivity and mildness, minimizing over-reduction or side reactions.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Reductive amination | 3-Fluorophenylpropanal (from acid) | Sodium triacetoxyborohydride, acetic acid | Room temp, CHCl3/MeOH solvent | High selectivity, good yield, mild conditions | Requires sensitive aldehyde intermediate |

| Halogenation + Fluoride substitution | 3-Fluorophenylpropan-1-amine | Halogenating agent (NBS), KF/CsF | Controlled temp, inert atmosphere | Direct fluorination at alpha carbon | Multi-step, possible side reactions |

| One-pot fluorinated quinazoline route | Fluorinated quinazoline derivatives | Raney nickel, THF solvent | Hydrogenation, reflux | Efficient for related compounds | Complex, less direct for target amine |

Q & A

Q. What are the key synthetic routes for 2-Fluoro-2-(3-fluorophenyl)propan-1-amine, and how do reaction conditions influence yield?

The synthesis typically involves fluorination of a propan-1-amine precursor or reductive amination of a fluorinated ketone intermediate. For example, fluorinated phenylpropanones (e.g., 1-(3-fluorophenyl)propan-2-one ) can undergo reductive amination using sodium cyanoborohydride or catalytic hydrogenation with ammonia. Reaction parameters like solvent polarity (e.g., THF vs. methanol), temperature (0–25°C), and stoichiometry of the reducing agent critically affect enantiomeric purity and yield (60–85%) . Side reactions, such as over-reduction or racemization, require careful monitoring via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

- ¹H/¹³C NMR : The fluorine substituent on the phenyl ring deshields adjacent protons, causing distinct splitting patterns (e.g., doublets for meta-fluorine at δ 6.7–7.2 ppm). The amine proton (NH₂) appears as a broad singlet at δ 1.5–2.5 ppm but may be absent in D₂O-exchanged spectra.

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the absence of diastereomeric impurities .

- IR : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and C-F (1100–1250 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can computational chemistry optimize the enantioselective synthesis of this compound?

Quantum mechanical calculations (DFT, MP2) predict transition-state energies for stereochemical outcomes. For instance, ICReDD’s workflow combines reaction path searches (via GRRM or AFIR methods) with experimental validation to identify catalysts (e.g., chiral BINOL-phosphoric acids) that minimize activation barriers for the desired enantiomer . Solvent effects are modeled using COSMO-RS, while machine learning algorithms prioritize ligands based on steric/electronic parameters .

Q. What strategies resolve contradictions in stereochemical assignments between experimental and computational data?

Discrepancies often arise from incorrect conformational assumptions in DFT calculations. To address this:

- Perform VCD (vibrational circular dichroism) or ECD (electronic CD) to correlate experimental spectra with computed chiral configurations .

- Use dynamic NMR to detect rotameric equilibria that distort NOE correlations .

- Cross-validate with X-ray crystallography of a derivative (e.g., hydrochloride salt) .

Q. How do fluorination patterns on the phenyl ring affect the compound’s reactivity in nucleophilic substitutions?

Meta-fluorination (3-fluorophenyl) enhances electron-withdrawing effects, stabilizing intermediates in SNAr reactions. Comparative studies with para-fluoro analogs show:

- Rate differences : Meta-fluoro derivatives react 2–3× faster in amidation due to reduced steric hindrance .

- Byproduct formation : Para-fluoro groups increase likelihood of elimination side reactions (up to 15%) under basic conditions .

Methodological Challenges

Q. What advanced separation techniques are recommended for isolating this compound from complex mixtures?

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of amine formation in reductive amination?

Deuterium labeling at the ketone’s α-carbon (C-2) reveals primary KIEs (kH/kD ≈ 2–4), indicating rate-determining hydride transfer. Secondary KIEs (¹³C/¹²C) at the carbonyl carbon further distinguish concerted vs. stepwise mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.